![molecular formula C10H6Cl2N2Se2 B13931053 3,3'-Diselenobis[2-chloropyridine]](/img/structure/B13931053.png)
3,3'-Diselenobis[2-chloropyridine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Diselenobis[2-chloropyridine] is an organoselenium compound characterized by the presence of selenium atoms and chloropyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diselenobis[2-chloropyridine] typically involves the reaction of 2-chloropyridine with selenium reagents. One common method includes the use of dilithium diselenide as a selenium source. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dimethyl sulfoxide (DMSO) or sulfolane, and at elevated temperatures to facilitate the formation of the diselenide bond .
Industrial Production Methods
Industrial production methods for 3,3’-Diselenobis[2-chloropyridine] are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction principles but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-Diselenobis[2-chloropyridine] undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The chloropyridine groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to optimize yields .
Major Products Formed
The major products formed from these reactions include various selenides, selenoxides, and substituted pyridine derivatives.
Scientific Research Applications
3,3’-Diselenobis[2-chloropyridine] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds and as a precursor for other selenium-containing compounds.
Mechanism of Action
The mechanism of action of 3,3’-Diselenobis[2-chloropyridine] involves its interaction with redox enzymes and cellular thiols. The compound can modulate the redox state of cells by influencing the levels of reactive oxygen species (ROS) and glutathione. It inhibits enzymes such as glutathione reductase and glutathione-S-transferase, leading to an increase in oxidative stress and subsequent cell death in cancer cells . Molecular docking studies suggest that the compound binds to the active sites of these enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,3’-Diselenobis[2-chloropyridine] include other diselenides and chloropyridine derivatives, such as:
- 3,3’-Diselenobis[2-pyridinol]
- 3,3’-Diselenobis[2-methylpyridine]
- 2,2’-Diselenobis[3-chloropyridine]
- 2,2’-Diselenobis[4-chloropyridine]
Uniqueness
What sets 3,3’-Diselenobis[2-chloropyridine] apart from these similar compounds is its specific combination of selenium and chloropyridine groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H6Cl2N2Se2 |
|---|---|
Molecular Weight |
383.0 g/mol |
IUPAC Name |
2-chloro-3-[(2-chloropyridin-3-yl)diselanyl]pyridine |
InChI |
InChI=1S/C10H6Cl2N2Se2/c11-9-7(3-1-5-13-9)15-16-8-4-2-6-14-10(8)12/h1-6H |
InChI Key |
ALGUZIALNNETKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)[Se][Se]C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


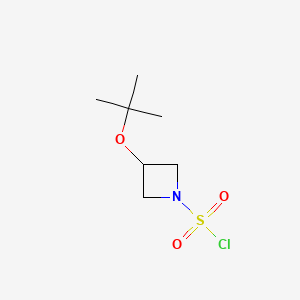
![1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13930979.png)
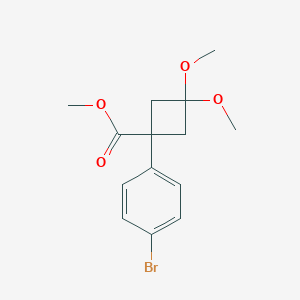
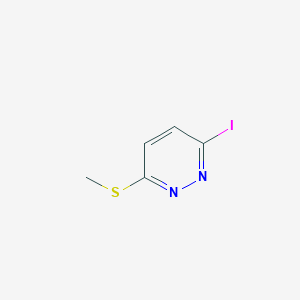
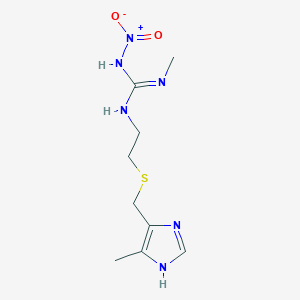
![2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine](/img/structure/B13931021.png)
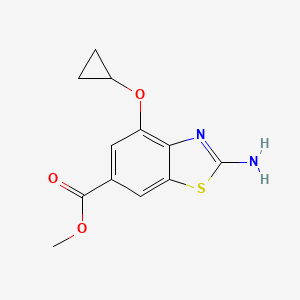
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidin-2-one](/img/structure/B13931029.png)

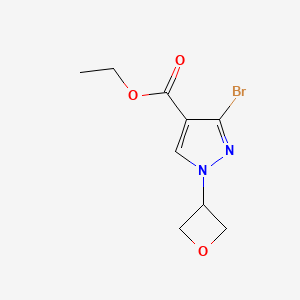
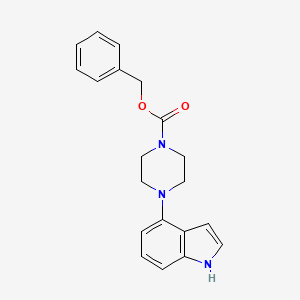
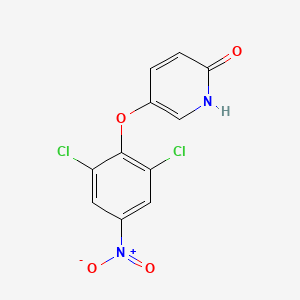
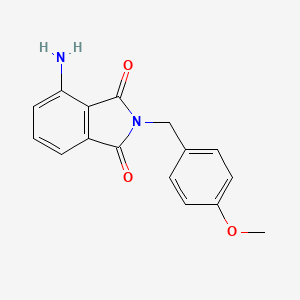
![1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B13931052.png)
